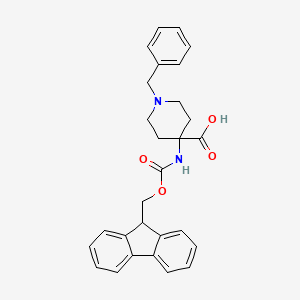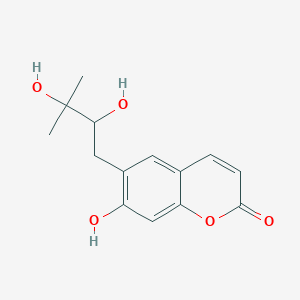
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
Vue d'ensemble
Description
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is a potent marine toxin produced by the dinoflagellate Karenia brevis. This compound is part of the brevetoxin family, known for causing neurotoxic shellfish poisoning (NSP) in humans. The molecular formula of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is C49H69ClO14, and it has a molecular weight of 917.517 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is complex due to its intricate polyether structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is not common due to its natural origin and the complexity of its synthesis. Instead, it is usually extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, followed by solvent extraction and purification techniques to isolate the toxin .
Analyse Des Réactions Chimiques
Types of Reactions
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can lead to the formation of different analogs with varying biological activities.
Substitution: Substitution reactions, particularly involving the chlorine atom, can produce derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions are typically analogs of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-, each with unique biological activities. These analogs are valuable for studying the structure-activity relationship of brevetoxins .
Applications De Recherche Scientifique
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- has several scientific research applications:
Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.
Biology: Investigated for its effects on marine ecosystems and its role in harmful algal blooms.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of detection methods for marine toxins in seafood.
Mécanisme D'action
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding alters the normal function of these channels, leading to prolonged depolarization and uncontrolled sodium influx. The result is neurotoxicity, which can cause symptoms such as nausea, vomiting, and neurological disturbances in humans .
Comparaison Avec Des Composés Similaires
Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- is unique among brevetoxins due to its specific structural modifications. Similar compounds include:
Brevetoxin A: Another potent marine toxin with a slightly different polyether structure.
Brevetoxin C: Known for its distinct biological activity and structural features.
Brevetoxin D: Differentiated by its unique functional groups and effects.
These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific biological effects, highlighting the uniqueness of Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- .
Propriétés
IUPAC Name |
(21Z)-14-(3-chloro-2-oxopropyl)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69ClO14/c1-24-13-30-35(21-47(5)37(57-30)19-34-44(63-47)25(2)14-42(53)59-34)56-29-10-12-46(4)38(60-43(24)29)20-39-48(6,64-46)22-41-45(3,62-39)11-8-9-28-31(58-41)17-33-32(55-28)18-40-49(7,61-33)36(52)16-27(54-40)15-26(51)23-50/h8-9,14,24,27-41,43-44,52H,10-13,15-23H2,1-7H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWZTLRNRYPFBO-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69ClO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82983-92-4 | |
| Record name | Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082983924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)









